Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine
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Overview
Description
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine is an organic compound with the molecular formula C14H12N2O3S. This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylsulfanyl group attached to a benzene ring. It is used primarily in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(phenylsulfanyl)benzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is likely that the process would involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amines: Reduction of the nitro group yields the corresponding amine.
Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.
Schiff Bases: Condensation reactions yield Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, affecting the redox balance within cells. These interactions can lead to the modulation of signaling pathways and the inhibition of cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine
- Methoxy({[3-nitro-4-(phenylamino)phenyl]methylidene})amine
- Methoxy({[3-nitro-4-(phenylthio)phenyl]methylidene})amine
Uniqueness
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds. This group can participate in unique redox reactions and influence the compound’s reactivity and biological activity.
Biological Activity
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methoxy group : Enhances solubility and may influence biological activity.
- Nitro group : Known for its role in redox reactions and potential cytotoxicity.
- Phenylsulfanyl moiety : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is C16H16N2O2S, indicating a significant molecular weight that may affect its pharmacokinetics.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the methylidene linkage through condensation reactions. The reaction conditions must be carefully controlled to achieve high yields.
Synthesis Overview
- Starting Materials : 3-nitro-4-(phenylsulfanyl)benzaldehyde and methoxyamine.
- Reaction Conditions : Reflux in an appropriate solvent (e.g., methanol) with a catalyst (e.g., acetic acid).
- Purification : Crystallization from suitable solvents to obtain pure product.
Antioxidant Properties
Preliminary studies indicate that this compound exhibits notable antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are essential mechanisms for protecting cells from oxidative stress .
Cytotoxicity
Structure-activity relationship studies suggest that modifications to this compound could enhance its cytotoxicity against various cancer cell lines. For instance, derivatives with increased lipophilicity showed improved cell membrane penetration, leading to higher cytotoxic effects .
Case Studies
- Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Computational analyses showed strong binding affinity of the compound to key proteins involved in cancer progression, suggesting potential as a therapeutic agent .
Comparative Analysis
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Nitro and methoxy groups | Antioxidant, cytotoxic |
3-Nitroaniline | Nitro group on aniline | Antioxidant properties |
Trifluoromethylbenzene | Trifluoromethyl group | Used in pharmaceuticals |
This table highlights how this compound stands out due to its combination of functional groups that may interact synergistically, potentially leading to enhanced biological activities compared to simpler analogs.
Properties
Molecular Formula |
C14H12N2O3S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
VPPXQVPBNXEHNN-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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